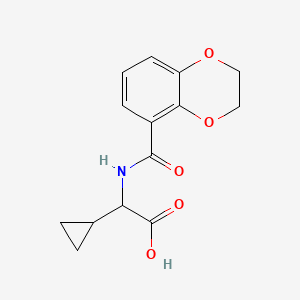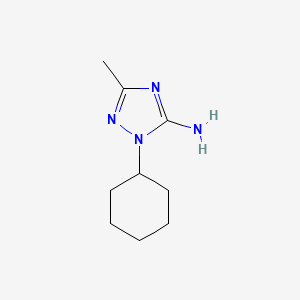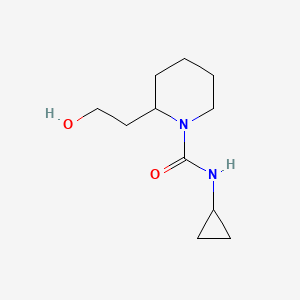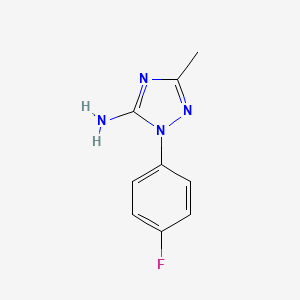
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the CDC25 family of phosphatases, which are involved in cell cycle regulation and DNA damage response.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves the inhibition of CDC25 phosphatases. These phosphatases are involved in the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDC25 phosphatases leads to the accumulation of phosphorylated CDKs, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid is its specificity for CDC25 phosphatases. This specificity allows for the targeted inhibition of these phosphatases without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid. One direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases beyond cancer, such as inflammation and autoimmune disorders. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments and potentially in clinical settings.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to obtain the desired product. The overall yield of this synthesis method is approximately 15%.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CDC25 phosphatases, which are overexpressed in many types of cancer. Inhibition of CDC25 phosphatases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(15-11(14(17)18)8-4-5-8)9-2-1-3-10-12(9)20-7-6-19-10/h1-3,8,11H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYXZVHOCFKRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)







![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)